molecular formula C22H25N3O2 B6502192 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 906186-03-6

2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6502192
CAS No.: 906186-03-6
M. Wt: 363.5 g/mol
InChI Key: YUJNITKUSNRSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one is a benzimidazole-derived small molecule characterized by:

  • A 1H-1,3-benzodiazole (benzimidazole) core substituted at position 2 with a (4-methoxyphenyl)methyl group.
  • An ethanone moiety at position 1 of the benzimidazole, linked to a piperidin-1-yl group.

This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the lipophilic 4-methoxyphenylmethyl substituent and the basic piperidine ring.

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-27-18-11-9-17(10-12-18)15-21-23-19-7-3-4-8-20(19)25(21)16-22(26)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJNITKUSNRSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its pharmacological effects.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 53039-62-6
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.28 g/mol
Purity (HPLC) 98%

The biological activity of the compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The benzodiazole moiety is known to influence neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which plays a critical role in inhibitory neurotransmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anxiolytic Activity : Studies have shown that compounds with similar structures can reduce anxiety-like behaviors in animal models, suggesting potential anxiolytic properties.
  • Antidepressant Effects : Some derivatives of benzodiazoles have demonstrated antidepressant-like effects in preclinical studies, possibly through modulation of serotonin pathways.
  • Neuroprotective Properties : There is evidence that certain benzodiazoles can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

Study 1: Anxiolytic Effects

A study conducted on mice evaluated the anxiolytic effects of a similar benzodiazole derivative. The results indicated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg), with the highest dose showing the most pronounced effect.

Study 2: Antidepressant Activity

In a separate study focusing on the antidepressant properties of related compounds, researchers found that administration of the compound at doses of 10 mg/kg resulted in a significant decrease in immobility time during the forced swim test, suggesting antidepressant-like effects.

Table: Biological Activities of Benzodiazole Derivatives

Compound NameAnxiolytic ActivityAntidepressant ActivityNeuroprotective Effects
2-{2-[(4-methoxyphenyl)methyl]-1H-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-oneYesYesYes
2-{2-[4-chlorophenylmethyl]-1H-benzodiazol-1-yl}-N,N-diethyl ethanamineYesNoYes
N,N-DiethylbenzimidazoleNoYesYes

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues
Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 379.43 3.2 1 5
BK35509 273.33 1.8 2 4
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one 282.18 2.5 0 2
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 385.19 3.0 2 5

*Predicted using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.